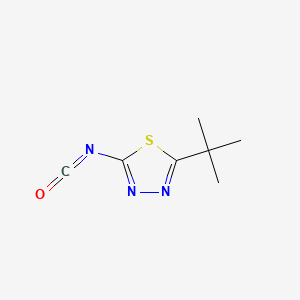
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate
Descripción general
Descripción
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is an organic compound that belongs to the class of indane derivatives It is characterized by an indane ring substituted with a methoxy group at the 6-position and an ethyl acetate group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate typically involves the esterification of 6-methoxyindan-1-ylacetic acid with ethanol in the presence of a catalytic amount of sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 6-Hydroxyindan-1-ylacetic acid.
Reduction: 6-Methoxyindan-1-ylmethanol.
Substitution: Various substituted indane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma
Mecanismo De Acción
The mechanism of action of Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active indane derivative. These interactions can modulate various biological pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-methoxy-2,3-dihydro-1H-inden-1-ylacetate
- Ethyl 6-methoxy-1H-indene-1-ylacetate
- Ethyl 6-methoxy-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H18O3 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
ethyl 2-(6-methoxy-2,3-dihydro-1H-inden-1-yl)acetate |
InChI |
InChI=1S/C14H18O3/c1-3-17-14(15)8-11-5-4-10-6-7-12(16-2)9-13(10)11/h6-7,9,11H,3-5,8H2,1-2H3 |
Clave InChI |
JFLBIJJMEVSLDJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1CCC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














